Thermodynamic Stability: Enthalpy of Formation Comparison Across MMA Isomers
Computational analysis at the G3(MP2)//B3LYP level demonstrates that Methyl 2-amino-4-methylbenzoate (MMA-4) possesses a distinct gas-phase enthalpy of formation that contributes to its specific thermodynamic stability profile when compared to its positional isomers [1]. The data provide a quantitative basis for understanding how the methyl group's position influences the molecule's energy content, which can have implications for storage stability and reactivity in energetic processes.
| Evidence Dimension | Gas-phase enthalpy of formation, ∆fHm°(g) |
|---|---|
| Target Compound Data | -322.6 ± 3.2 kJ·mol⁻¹ |
| Comparator Or Baseline | MMA-3 (3-methyl isomer): -321.5 ± 2.9 kJ·mol⁻¹; MMA-5 (5-methyl isomer): -314.0 ± 3.3 kJ·mol⁻¹; MMA-6 (6-methyl isomer): -303.5 ± 3.2 kJ·mol⁻¹ |
| Quantified Difference | MMA-4 is more stable than MMA-5 by -8.6 kJ·mol⁻¹ and more stable than MMA-6 by -19.1 kJ·mol⁻¹. Its enthalpy of formation is comparable to the 3-methyl isomer (MMA-3). |
| Conditions | G3(MP2)//B3LYP composite method; values are for the gaseous phase at T = 298.15 K. |
Why This Matters
This quantitative difference in thermodynamic stability allows researchers to select the most appropriate isomer for studies where energy content or stability is a critical parameter, such as in environmental fate modeling or calorimetric studies.
- [1] Almeida, A. R. R. P., & Monte, M. J. S. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(18), 6686. View Source
